molecular formula C9H8ClNO5 B8677137 3,4-Dimethoxy-5-nitrobenzoyl chloride

3,4-Dimethoxy-5-nitrobenzoyl chloride

Cat. No.: B8677137
M. Wt: 245.61 g/mol
InChI Key: PNDFTWPJERLXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-5-nitrobenzoyl chloride is a useful research compound. Its molecular formula is C9H8ClNO5 and its molecular weight is 245.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8ClNO5

Molecular Weight

245.61 g/mol

IUPAC Name

3,4-dimethoxy-5-nitrobenzoyl chloride

InChI

InChI=1S/C9H8ClNO5/c1-15-7-4-5(9(10)12)3-6(11(13)14)8(7)16-2/h3-4H,1-2H3

InChI Key

PNDFTWPJERLXHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9.5 g of 3,4-dimethoxy-5-nitrobenzoic acid are suspended in 95 ml of thionyl chloride. The suspension is stirred at 80° for 1 hour. By two-fold evaporation with the addition of absolute toluene there are obtained 10 g of 3,4-dimethoxy-5-nitrobenzoyl chloride which is dissolved in 100 ml of tetrahydrofuran. This solution is added dropwise to 300 ml of 28 percent aqueous ammonia. The mixture is subsequently stirred at 40° for 2 hours and cooled to 5°. The crystalline precipitate is filtered off. There is obtained 3,4-dimethoxy-5-nitrobenzamide of m.p. 182°-185°.
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9.5 g
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95 mL
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Synthesis routes and methods II

Procedure details

Compound (F) was prepared as described in the procedure of compound (C). The 3,4-dimethoxy-5-nitrobenzoyl chloride was prepared by the reaction of 3,4-dimethoxy-5-nitrobenzoic acid (585 mg, 2.57 mmol) with oxalyl chloride (0.36 mL, 4.1 mmol) in dichloromethane using N,N-dimethylformamide as a catalyst. The resulting mixture was stirred at room temperature for 1 h, the volatile liquids were removed and the resulting acid chloride was used without further purification.
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585 mg
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reactant
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0.36 mL
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reactant
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0 (± 1) mol
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[Compound]
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compound ( C )
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